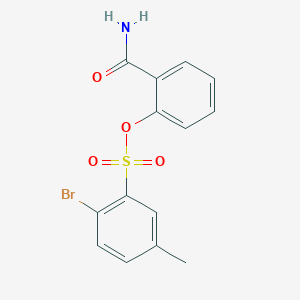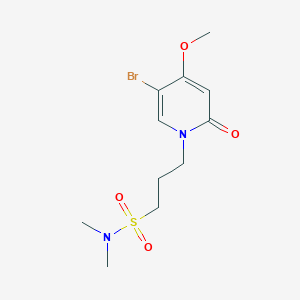
(2-Carbamoylphenyl) 2-bromo-5-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Carbamoylphenyl) 2-bromo-5-methylbenzenesulfonate is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a carbamoyl group, a bromine atom, and a methyl group attached to a benzenesulfonate moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carbamoylphenyl) 2-bromo-5-methylbenzenesulfonate typically involves multi-step organic reactions. One common method includes the bromination of 2-methylbenzenesulfonate followed by the introduction of the carbamoyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Carbamoylphenyl) 2-bromo-5-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a different sulfonate derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while nucleophilic substitution can produce a variety of substituted benzenesulfonates.
Scientific Research Applications
(2-Carbamoylphenyl) 2-bromo-5-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Carbamoylphenyl) 2-bromo-5-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The carbamoyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylbenzenesulfonate
- 2-Carbamoylphenyl benzenesulfonate
- 2-Bromo-5-methylphenyl carbamate
Uniqueness
(2-Carbamoylphenyl) 2-bromo-5-methylbenzenesulfonate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2-carbamoylphenyl) 2-bromo-5-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-9-6-7-11(15)13(8-9)21(18,19)20-12-5-3-2-4-10(12)14(16)17/h2-8H,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDAZDJBRPEWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)S(=O)(=O)OC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-[4-(dimethylamino)phenyl]methanone](/img/structure/B7055463.png)
![(3S,4S)-1-[2-(5-methoxy-1H-indol-3-yl)acetyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B7055480.png)
![N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)-2-[furan-3-ylmethyl(methyl)amino]acetamide](/img/structure/B7055499.png)
![N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7055502.png)
![4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B7055516.png)
![2-[3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7055523.png)
![5-[(5-Cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7055534.png)
![N-(1-benzofuran-2-ylmethyl)-N'-(2-oxo-1,3-dihydroimidazo[4,5-b]pyridin-5-yl)butanediamide](/img/structure/B7055538.png)
![4-bromo-1-methyl-N-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyrrole-2-carboxamide](/img/structure/B7055554.png)
![2-(furan-3-yl)-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]acetamide](/img/structure/B7055556.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide](/img/structure/B7055564.png)
![3-[3-(6-chloro-2,2-dioxo-3H-2,1-benzothiazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7055568.png)

![2-[2,3-Dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7055584.png)
